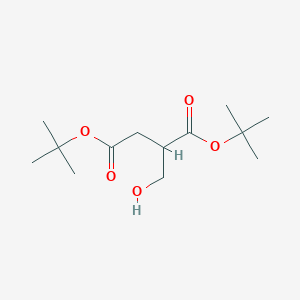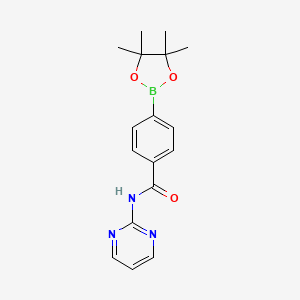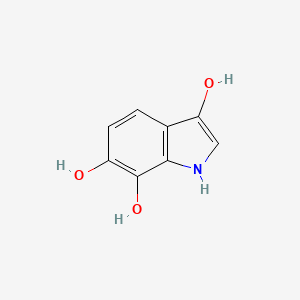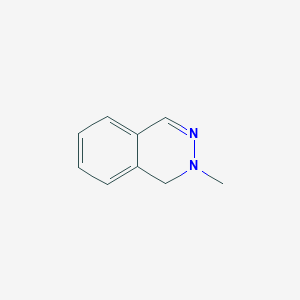
4-((S)-Amino((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((S)-Amino((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a quinuclidine moiety, and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((S)-Amino((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a ring-closing reaction, such as the Camps cyclization, which installs a hydroxyl group on the carbon across from the ring nitrogen.
Introduction of the Quinuclidine Moiety: The quinuclidine moiety can be introduced through a nucleophilic substitution reaction, where a suitable quinuclidine derivative reacts with the quinoline core.
Amination and Vinylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
4-((S)-Amino((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The amino and vinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce tetrahydroquinoline derivatives.
科学的研究の応用
4-((S)-Amino((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-((S)-Amino((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the quinuclidine moiety can interact with receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-Quinolone: A parent compound of the quinoline family, known for its antibacterial properties.
2-Quinolone: Another important quinoline derivative with distinct chemical properties.
Uniqueness
4-((S)-Amino((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol is unique due to the presence of the quinuclidine moiety and the vinyl group, which are not commonly found in other quinoline derivatives. These functional groups confer unique chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C19H23N3O |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
4-[(S)-amino-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinolin-6-ol |
InChI |
InChI=1S/C19H23N3O/c1-2-12-11-22-8-6-13(12)9-18(22)19(20)15-5-7-21-17-4-3-14(23)10-16(15)17/h2-5,7,10,12-13,18-19,23H,1,6,8-9,11,20H2/t12-,13-,18-,19-/m0/s1 |
InChIキー |
BVEMLWTWKOYCIY-OYUDYFSCSA-N |
異性体SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)O)N |
正規SMILES |
C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



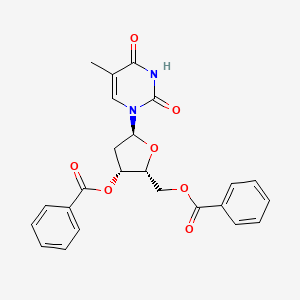
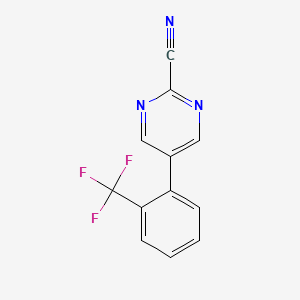
![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13097845.png)

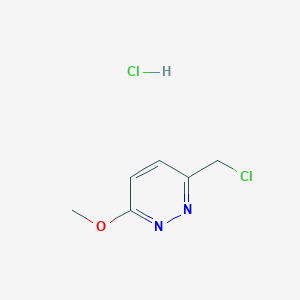

![6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B13097861.png)
